2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
CAS No.:
Cat. No.: VC20040788
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
| Standard InChI Key | MFLRPELZTJDBGM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Introduction
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrido[3,2-d]pyrimidine core, which is a fused ring system that includes nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures. The process begins with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the benzyl group through Friedel-Crafts alkylation. Subsequent steps include the formation of the acetamide moiety using acylation reactions. Reaction conditions involve specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Biological Activity and Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is primarily studied for its interactions with specific molecular targets in biological systems. It may modulate enzyme activities and receptor functions, leading to potential therapeutic effects. The compound's mechanism of action may involve inhibition or activation of specific biochemical pathways.
Potential Therapeutic Applications
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Anti-inflammatory: The compound's unique structure may confer anti-inflammatory properties.
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Anti-cancer: It is being explored for its potential in cancer treatment by targeting specific biological pathways.
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Antimicrobial: Its structural attributes suggest potential antimicrobial properties.
Comparison with Similar Compounds
Similar compounds include variations with different substituents on the pyrido[3,2-d]pyrimidine core or acetamide group. For example, compounds with fluorine or different alkyl groups may exhibit altered reactivity and biological interactions.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide | Similar core structure but different substituents | Contains fluorine which may alter reactivity |
| 2-(3-benzyl-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-acetamidophenyl)acetamide | Different ring system | Acetamidophenyl group may influence biological activity |
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